molecular formula C15H10ClN3O3S B2526620 (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865543-91-5

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2526620
CAS No.: 865543-91-5
M. Wt: 347.77
InChI Key: YCDHFCKQXBRIFS-ICFOKQHNSA-N
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Description

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic benzothiazole derivative developed for exploratory biochemical research. This compound is structurally analogous to sulfonamide-bearing 2-iminobenzothiazoles that have been investigated as potential inhibitors of essential enzymatic pathways . Specifically, related sulfonamide and bis-sulfonamide analogs have demonstrated research value for their ability to target the 2-methylerythritol 2,4-cyclodiphosphate synthase (IspF) enzyme in the methylerythritol phosphate (MEP) pathway . The MEP pathway is a critical route for the biosynthesis of isoprenoid precursors and is present in most bacteria, some protozoa, and plants, but not in humans, making it a promising target for the development of new anti-infective agents or herbicides . The molecular design of this compound, featuring a 2-nitrobenzamide group linked to a chlorinated 2-iminobenzothiazole scaffold, is intended to facilitate interaction with enzyme active sites. Researchers can utilize this compound in studies aimed at disrupting the MEP pathway in pathogenic or plant systems. Its application is further supported by the documented role of benzothiazole derivatives in targeting zinc ions within the IspF enzyme, suggesting a potential mechanism of action through metal coordination . This reagent is offered to the scientific community to support fundamental research in enzymology, antimicrobial discovery, and plant sciences.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-18-13-10(16)6-4-8-12(13)23-15(18)17-14(20)9-5-2-3-7-11(9)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDHFCKQXBRIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves the condensation of 4-chloro-3-methylbenzo[d]thiazol-2(3H)-one with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various methods that typically involve the condensation of 4-chloro-3-methylbenzo[d]thiazole with 2-nitrobenzamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.

Antimicrobial Activity

Research indicates that compounds derived from benzothiazole structures exhibit promising antimicrobial properties. For instance, derivatives similar to (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
Compound D1E. coli
Compound D2S. aureus
Compound D3P. aeruginosa

Anticancer Properties

Studies have highlighted the anticancer potential of thiazole derivatives, with specific attention to their activity against breast cancer cell lines such as MCF7. The compound's interaction with cellular pathways involved in cancer proliferation is a key area of investigation .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 Value (µM)Reference
Compound E6MCF712.5
Compound E7MDA-MB-23115.0

Case Studies

Several case studies have explored the applications of related compounds in clinical settings:

  • Case Study 1 : A study on the efficacy of thiazole derivatives in treating antibiotic-resistant bacterial infections demonstrated significant improvements in patient outcomes when treated with compounds similar to (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide.
  • Case Study 2 : Research involving the use of thiazole-based compounds in chemotherapeutic regimens revealed enhanced cytotoxic effects against breast cancer cells when combined with traditional therapies.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets in cells. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its ability to intercalate into DNA can lead to the inhibition of DNA replication and transcription, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound Benzo[d]thiazole 4-Cl, 3-CH₃, 2-nitrobenzamide C₁₅H₁₀ClN₃O₃S Z-configuration, nitro group at benzamide para position
4g () [1,3,4]-Thiadiazole 3-(3-MePh), 5-(dimethylamino-acryloyl), benzamide C₂₁H₂₀N₄O₂S Thiadiazole core, dual carbonyl groups (IR: 1690, 1638 cm⁻¹)
3ad () Benzo[d]thiazole 4-Br, 4-nitrobenzoyl C₂₂H₁₃BrClN₃O₃S Nitro group at benzoyl para position; solid-state emissive properties
13 () Benzo[d]thiazole 7-Cl, 3-Et, 4-OH, sulfonamide C₂₀H₂₂ClN₃O₅S₂ Sulfonamide group; 27% synthetic yield
2,4-Dichloro-N-(thiazol-2-yl)benzamide () Thiazole 2,4-Cl, benzamide C₁₀H₈Cl₂N₂OS Simpler thiazole core; anti-inflammatory activity
ECHEMI Compound () Benzo[d]thiazole 4-Cl, 3-CH₃, 4-sulfamoyl C₂₀H₂₁ClN₂O₃S₂ Sulfamoyl group; ZINC100821294 ID

Key Observations :

  • Substituent Position : The nitro group in the target’s 2-nitrobenzamide differs from 3ad’s 4-nitrobenzoyl, which may alter electronic effects and binding interactions .
  • Functional Groups : Sulfamoyl () and sulfonamide () groups improve solubility but may reduce membrane permeability compared to nitrobenzamide.

Physical and Spectral Properties

Table 2: Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Synthesis Yield
4g () 200 1690 (C=O), 1638 (C=O) 82%
13 () N/A N/A 27%
STING Agonist () N/A N/A 63%
  • IR Spectroscopy : The target’s nitro group would likely show asymmetric and symmetric stretching near 1520 and 1350 cm⁻¹, distinct from 4g’s carbonyl peaks .

Biological Activity

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

C16H13ClN2O3SC_{16}H_{13}ClN_{2}O_{3}S

Key Features:

  • Contains a thiazole ring which is known for its biological activity.
  • The presence of a nitro group enhances its reactivity and potential biological interactions.

The synthesis typically involves multi-step reactions, including condensation reactions that yield the desired ylidene derivative. The specific synthetic pathways may vary based on the desired purity and yield.

Antimicrobial Properties

Recent studies have indicated that (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide exhibits significant antimicrobial activity. In vitro tests against various bacterial strains demonstrated a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to known antibiotics.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:
In a study involving MCF-7 breast cancer cells, (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide was found to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • DNA Interaction: The thiazole moiety can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Q & A

Advanced Research Question

  • Molecular Docking:
    • Software like AutoDock Vina screens binding affinities to enzymes (e.g., topoisomerase II) using crystal structures from the PDB .
  • Molecular Dynamics (MD) Simulations:
    • GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .
  • QSAR Modeling:
    • 2D/3D descriptors (e.g., logP, polar surface area) correlate structural features with bioactivity .

How do solvent polarity and pH influence the compound’s stability in biological assays?

Advanced Research Question

  • Solvent Effects:
    • DMSO stock solutions (>10 mM) are stable at -20°C for <6 months but degrade in aqueous buffers (PBS, pH 7.4) within 72 hours .
  • pH Sensitivity:
    • The nitro group undergoes hydrolysis at pH >8, forming inactive metabolites. Buffers (pH 6–7.5) are recommended for in vitro studies .

What spectroscopic evidence supports the (Z)-configuration of the ylidene moiety?

Basic Research Question

  • ¹H NMR: Coupling constant (J) between C=NH and adjacent protons (J = 10–12 Hz) confirms the Z-isomer .
  • IR Spectroscopy: Stretching vibrations at 1620–1650 cm⁻¹ (C=N) and 1540 cm⁻¹ (NO₂) validate tautomeric forms .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification Bottlenecks: Column chromatography is impractical at >10 g scales. Alternatives include recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Byproduct Formation:
    • Oxidative dimerization of the thiazole ring occurs at high concentrations. Dilute reaction conditions (<0.1 M) mitigate this .

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